1-Cyclopropylnaphthalene
Overview
Description
1-Cyclopropylnaphthalene is an organic compound with the chemical formula C13H12. It is a fused ring compound where a cyclopropyl group is attached to a naphthalene molecule. This compound is a solid with a relatively low melting and boiling point. It is insoluble in water but soluble in organic solvents such as ethanol and methylene chloride. This compound has significant applications in organic synthesis and can be used as a synthetic intermediate for aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylnaphthalene can be synthesized through two common methods:
Reaction of Cyclopropyl Magnesium Bromide and Naphthalene: This method involves the reaction of cyclopropyl magnesium bromide with naphthalene to form this compound.
Co-heating of Cyclopropylmethyl Bromide and Naphthalene: In this method, cyclopropylmethyl bromide is co-heated with naphthalene to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of cyclopropyl magnesium bromide and naphthalene under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form cyclopropyl derivatives.
Substitution: The cyclopropyl group can undergo substitution reactions to form various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives and cyclopropyl derivatives .
Scientific Research Applications
1-Cyclopropylnaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropylnaphthalene involves its interaction with various molecular targets and pathways. The cyclopropyl group can undergo functional group transformations, leading to the formation of different organic compounds. These transformations can affect the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopropylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
Cyclopropyltoluene: Contains a toluene ring with a cyclopropyl group.
Cyclopropylphenanthrene: Similar structure with a phenanthrene ring.
Uniqueness: 1-Cyclopropylnaphthalene is unique due to its fused ring structure with a cyclopropyl group attached to a naphthalene molecule. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-cyclopropylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-7,11H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBXOLWBXJHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562814 | |
Record name | 1-Cyclopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25033-19-6 | |
Record name | 1-Cyclopropylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25033-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the oxidation of 1-Cyclopropylnaphthalene proceed electrochemically?
A1: [] Electrochemical studies reveal that this compound, along with its derivatives 1-bromo-4-cyclopropylnaphthalene and 2-cyclopropylnaphthalene, readily undergo oxidation to form radical cations. This finding suggests potential applications in organic synthesis where radical cation intermediates are valuable. Further research is needed to explore the reactivity and synthetic utility of these radical cations. For a detailed analysis, refer to the study by .
Q2: Can this compound be utilized in the synthesis of pharmaceuticals?
A2: [] Yes, this compound serves as a starting material in the preparation of Lesinurad, a drug used to treat gout. The synthesis involves a multi-step process, including reactions with acethydrazide, methyl chloroacetate, and other reagents. The presence of the cyclopropyl group on the naphthalene ring likely influences the reactivity and physicochemical properties of the intermediates and final product. This synthetic route highlights the versatility of this compound as a building block in medicinal chemistry. For a detailed synthetic procedure, please refer to .
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